6-Alpha Naloxol
Overview
Description
6-Alpha Naloxol (Alpha-Naloxol) is an opioid antagonist and is a human metabolite of naloxone . It is closely related to naloxone .
Molecular Structure Analysis
The molecular formula of 6-Alpha Naloxol is C19H23NO4 . The molecular weight is 329.39 . The IUPAC name is (4 R ,4 aS ,7 S ,7 aR ,12 bS )-3-prop-2-enyl-1,2,4,5,6,7,7 a ,13-octahydro-4,12-methanobenzofuro [3,2-e]isoquinoline-4 a ,7,9-triol .Physical And Chemical Properties Analysis
6-Alpha Naloxol has a molecular weight of 329.39 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . It should be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Metabolism and Identification
6-Alpha Naloxol has been a subject of interest in understanding the metabolism of drugs with a hydromorphone structure. A study by Cone (1976) describes a method for isolating, separating, and identifying 6-alpha and 6-beta-hydroxy metabolites from urine, using techniques such as acid hydrolysis, thin-layer chromatography, and gas-liquid chromatography. This method is crucial for elucidating drug metabolism, particularly in narcotic agonists and antagonists like naloxone, which is closely related to 6-alpha naloxol (Cone, 1976).
Pharmacological Properties
6-Alpha Naloxol's pharmacological properties, particularly in comparison to naloxone, have been studied by Schulteis, Chiang, and Archer (2009). Their research focuses on comparing the potency of naloxone and 6-alpha naloxol in precipitating opioid withdrawal under varying morphine pretreatment conditions in rats. This study reveals the nuanced differences in potency and action onset between naloxone and its reduced conjugate 6-alpha naloxol, highlighting the importance of these compounds in understanding opioid receptor interactions (Schulteis, Chiang, & Archer, 2009).
Enzymatic Reduction and Analysis
The enzymatic reduction of naloxone to 6-alpha naloxol has been a significant focus, particularly in studies involving liver enzymes. For instance, Yamano, Nishida, and Toki (1986) explored the naloxone reductase enzyme in guinea pig liver, which catalyzes the reduction of naloxone to 6-alpha naloxol. Their findings contribute to understanding the biochemical pathways and enzymatic activities involved in the metabolism of opioid drugs (Yamano, Nishida, & Toki, 1986).
Transdermal Delivery and Therapeutic Applications
Research on 6-beta-naltrexol, a compound closely related to 6-alpha naloxol, has been conducted to explore its use in transdermal delivery systems for treating alcohol dependence and opioid abuse. A study by Kiptoo et al. (2008) discusses the development and evaluation of a transdermal codrug of 6-beta-naltrexol for simultaneous treatment of alcohol dependence and tobacco addiction, providing insights into potential therapeutic applications (Kiptoo et al., 2008).
Comparative Pharmacology and Toxicology
Further, the comparative pharmacology of 6-alpha naloxol across different species has been studied. Roerig et al. (1980) examined the hepatic enzyme system for reducing naloxone to 6-alpha and 6-beta-naloxol across variousvertebrates, providing valuable insights into the species-specific aspects of drug metabolism. This research helps in understanding how different species metabolize narcotic antagonists, which is crucial for developing animal models in pharmacological studies (Roerig et al., 1980).
Drug Interaction and Metabolic Pathways
Further exploration into the metabolism of 6-alpha naloxol can be found in studies that investigate its interaction with other drugs. For example, the work by Kumagai, Todaka, Yamano, and Toki (1990) delves into the stimulatory effect of morphine on the reduction of naloxone to 6-alpha naloxol in guinea pigs. Such studies are crucial for understanding the complex interactions and metabolic pathways involved in the biotransformation of opioids (Kumagai et al., 1990).
Future Directions
The potency of naloxone versus 6-Alpha Naloxol in precipitating opioid withdrawal has been studied . The results suggest that delay in onset of action of 6-Alpha Naloxol to opioid receptors in the central nervous system may contribute significantly to its reduced potency relative to naloxone under certain morphine pretreatment conditions . This could be an area of future research.
properties
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,13-14,17,21-23H,1,5-10H2/t13-,14+,17-,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWHERQFMBEHNG-AQQQZIQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23[C@@H]4[C@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942579 | |
Record name | alpha-Naloxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Alpha Naloxol | |
CAS RN |
20410-95-1 | |
Record name | (5α,6α)-4,5-Epoxy-17-(2-propen-1-yl)morphinan-3,6,14-triol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20410-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6alpha-Naloxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Naloxol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20942579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20410-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-NALOXOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLW43Q2H9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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